

Hydroxy Darunavir: A Technical Overview of its Physicochemical Properties and Metabolic Generation

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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B1429731

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This technical guide provides an in-depth overview of **Hydroxy Darunavir**, a primary metabolite of the HIV-1 protease inhibitor, Darunavir. This document outlines its core physicochemical properties, details the metabolic pathway leading to its formation, and presents relevant experimental protocols for its in vitro generation and analysis.

Core Physicochemical Data

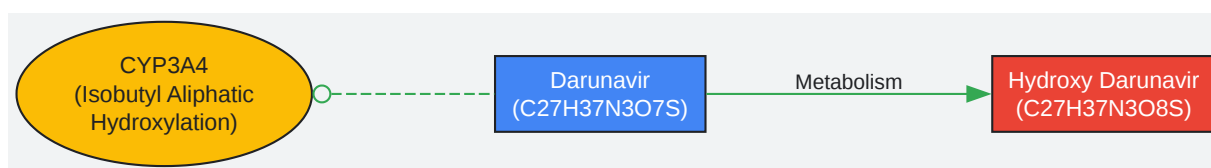
A summary of the key quantitative data for **Hydroxy Darunavir** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1130635-75-4	[1] [2]
Molecular Formula	C27H37N3O8S	[1] [2] [3]
Molecular Weight	563.66 g/mol	[1]
Alternate CAS	1809154-88-8	[3]

Metabolic Pathway of Darunavir to Hydroxy Darunavir

Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. **Hydroxy Darunavir** is a significant metabolite formed through the isobutyl aliphatic hydroxylation of the parent drug.[4] This metabolic conversion is predominantly catalyzed by the CYP3A4 isoenzyme.[5]

The metabolic transformation can be visualized as a single-step enzymatic hydroxylation reaction.



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Metabolic conversion of Darunavir to **Hydroxy Darunavir**.

Experimental Protocols

This section details the methodologies for the in vitro generation and subsequent analysis of **Hydroxy Darunavir**.

In Vitro Generation of Hydroxy Darunavir using Human Liver Microsomes

This protocol describes a general procedure for the in vitro metabolism of Darunavir to produce **Hydroxy Darunavir** using human liver microsomes. This method is adapted from standard protocols for in vitro drug metabolism studies.[6][7][8]

Materials:

- Darunavir
- Human Liver Microsomes (HLMs)

- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (or other suitable organic solvent for quenching the reaction)
- Incubator or water bath at 37°C
- Centrifuge

Procedure:

- **Preparation of Incubation Mixture:** In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: phosphate buffer, human liver microsomes, and a solution of Darunavir in a suitable solvent (e.g., methanol or DMSO, ensuring the final solvent concentration is low, typically <1%).
- **Pre-incubation:** Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.
- **Initiation of Reaction:** Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
- **Termination of Reaction:** Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
- **Protein Precipitation:** Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
- **Sample Collection:** Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.

Analytical Method for the Quantification of Hydroxy Darunavir by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of Darunavir and its metabolites, including **Hydroxy Darunavir**, in a biological matrix. This method is based on established analytical procedures for antiretroviral drugs.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

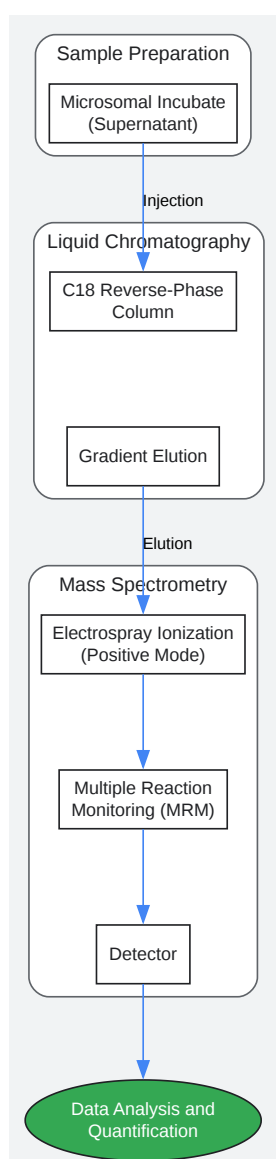
Chromatographic Conditions:

- Column: A reverse-phase C18 column is typically used for the separation of Darunavir and its metabolites.
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.
- Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of Darunavir and its metabolites.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for both Darunavir and **Hydroxy Darunavir**.

- Note: The specific m/z transitions for **Hydroxy Darunavir** would need to be determined experimentally or from literature sources.
- Data Analysis: The concentration of **Hydroxy Darunavir** is determined by comparing the peak area of its specific MRM transition to that of a known concentration of a standard.



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Workflow for the analysis of **Hydroxy Darunavir** by LC-MS/MS.

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